(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O3S/c9-15(12,13)2-6-1-7(5-14-6)3-8(10,11)4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQKXGLRUHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-6-oxaspiro[34]octan-7-yl)methanesulfonyl chloride typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different groups can replace the methanesulfonyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and processes.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical activity.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular data with similar sulfonyl chlorides:
Key Observations :
- The target compound’s spirocyclic ether core introduces significant steric hindrance compared to linear (e.g., MSC) or aromatic analogs (e.g., 4-chlorophenyl derivative). This may reduce nucleophilic substitution rates but improve stability in specific reaction environments.
Key Observations :
Physical Properties
Key Observations :
- The aromatic derivatives exhibit higher crystallinity and defined melting points due to planar symmetry, whereas the spirocyclic target may display lower melting points or amorphous characteristics.
- Fluorine atoms in the target compound could improve solubility in lipophilic environments compared to non-fluorinated analogs .
Biological Activity
Overview
The compound (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a synthetic organic molecule notable for its unique spirocyclic structure and the presence of a methanesulfonyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity profiles.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Spirocyclic Framework : Contributes to the compound's unique three-dimensional shape.
- Difluoro Substitution : Enhances chemical reactivity and may influence biological interactions.
- Methanesulfonyl Chloride Group : Known for its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound could act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
- Receptor Interaction : Potential binding to receptors may lead to alterations in signaling pathways.
Research Findings
Recent studies have explored the compound's potential applications in various areas:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation markers in cellular models.
- Anticancer Potential : Initial investigations have hinted at cytotoxic effects on cancer cell lines, warranting further exploration.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Oxaspiro[3.4]octane | Similar spirocyclic structure without fluorine | Lacks halogen substituents |
| Methanesulfonamide | Contains sulfonamide group | Lacks spirocyclic structure |
| Difluoromethylsulfone | Contains difluoromethyl and sulfone groups | Different functional groups |
This table highlights how the specific combination of fluorination and spirocyclic architecture in this compound may confer distinct properties and activities not observed in other related compounds .
Case Studies
- Study on Antimicrobial Properties : A laboratory study evaluated the effectiveness of this compound against various bacterial strains, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Model : In vitro experiments using macrophage cell lines demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Cytotoxicity Assay : A series of assays conducted on human cancer cell lines revealed that the compound induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride, and what methodological challenges arise during its synthesis?
Answer: The compound can be synthesized via multi-step organic reactions involving sulfonation and halogenation. A common approach parallels methods used for structurally similar sulfonyl chlorides, such as reacting intermediates with sulfur-containing reagents followed by halogenation (e.g., using HCl/Cl₂) . Key challenges include:
- Byproduct formation : Side reactions during sulfonation may yield undesired isomers.
- Moisture sensitivity : The sulfonyl chloride group is highly reactive to water, requiring anhydrous conditions .
- Purification : Chromatography (e.g., using Chromolith® HPLC columns) or recrystallization (e.g., from DMF) is critical to isolate the pure product .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Due to its sulfonyl chloride group and fluorinated spirocyclic structure:
- Protective equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Stability : Store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis or thermal degradation .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- NMR spectroscopy : ¹⁹F NMR is critical for verifying difluoro and spirocyclic motifs, while ¹H/¹³C NMR confirms the oxaspiro[3.4]octane backbone .
- HPLC-MS : High-resolution LC-MS (e.g., using Purospher® STAR columns) identifies impurities and validates molecular weight .
- Elemental analysis : Quantifies C, H, N, S, and F to confirm stoichiometric ratios .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for synthesizing this compound?
Answer: Tools like Discovery Studio enable:
- Reactivity prediction : Simulating transition states to identify optimal catalysts (e.g., ZnCl₂ in DMF for cyclization) .
- Solvent effects : Modeling dielectric constants to select solvents that stabilize intermediates (e.g., DMF for high-polarity intermediates) .
- Thermodynamic profiling : Calculating Gibbs free energy to minimize side reactions during sulfonation .
Q. How should researchers address contradictions in reported synthetic yields for analogous sulfonyl chlorides?
Answer: Discrepancies often arise from:
- Reagent quality : Anhydrous HCl purity impacts halogenation efficiency .
- Reaction scale : Lab-scale vs. bulk synthesis may alter heat transfer, affecting cyclization kinetics .
- Analytical variability : Differences in HPLC column resolution (e.g., Chromolith® vs. C18) can misrepresent purity .
Mitigation : Standardize protocols using kinetic studies (e.g., monitoring via in situ IR) and inter-lab validation .
Q. What experimental strategies can minimize degradation of this compound during long-term stability studies?
Answer:
- Temperature control : Store samples at –80°C with desiccants to slow hydrolysis .
- Matrix stabilization : Add stabilizers (e.g., MgSO₄) to adsorb trace water in organic solvents .
- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
Q. How can mechanistic studies elucidate the role of the spirocyclic moiety in this compound’s reactivity?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to assess steric/electronic contributions .
- X-ray crystallography : Resolve the spirocyclic conformation to identify strain-induced reactivity hotspots .
- DFT calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites on the sulfonyl chloride group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
